molecular formula C8H6F4O2 B1315918 (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol CAS No. 86256-18-0

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol

Cat. No. B1315918
CAS RN: 86256-18-0
M. Wt: 210.13 g/mol
InChI Key: MNQTYDARRPIQRK-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)phenyl)methanol, also known as 4F3TM, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, solvent, or catalyst in organic synthesis, as well as a starting material for the synthesis of a variety of organic molecules. In addition, 4F3TM has a number of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. This article will discuss the synthesis method of 4F3TM, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Interaction with Other Molecules

Research by Maity et al. (2011) on alcohol complexes with fluorophenylacetylenes provides insights into the hydrogen bonding behavior of molecules similar to (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol. These studies reveal how fluorine substitution on the phenyl ring influences the hydrogen bonding patterns, particularly with methanol, showcasing the complex's structural motif and interaction dynamics (Maity, Maity, & Patwari, 2011).

Fluorofunctionalization Techniques

Stavber et al. (1995) discuss the effectiveness of specific reagents in introducing fluorine atoms into organic molecules, highlighting the regioselective formation of various fluoro-functional groups. This research underscores the utility of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol in synthesizing vicinal fluoro-hydroxy, fluoro-methoxy, or fluoro-acetoxy adducts under mild conditions, demonstrating the compound's versatility in organic synthesis (Stavber, Zupan, Poss, & Shia, 1995).

Synthesis of Complex Molecules

Li's (2009) work on synthesizing and analyzing the crystal structure of a complex molecule, where (4-Fluoro-3-(trifluoromethoxy)phenyl)methanol could potentially serve as a precursor, illustrates the compound's role in creating structurally diverse and functionally rich organic molecules. This research highlights the detailed structural analysis through X-ray diffraction, shedding light on the molecular geometry and intermolecular interactions crucial for the stability and reactivity of such compounds (Li, 2009).

properties

IUPAC Name

[4-fluoro-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQTYDARRPIQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574882
Record name [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanol

CAS RN

86256-18-0
Record name [4-Fluoro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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